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This guide provides a detailed comparative analysis of two investigational myeloperoxidase

(MPO) inhibitors, AZD4831 and AZD5904. Both small molecules, developed by AstraZeneca,

are designed to irreversibly inhibit MPO, a key enzyme implicated in various inflammatory and

cardiovascular diseases. This document synthesizes available preclinical and clinical data to

offer a comprehensive overview of their pharmacological profiles, therapeutic potential, and key

differences.

Introduction to Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils and

monocytes.[1] Upon activation of these immune cells, MPO is released and catalyzes the

formation of hypochlorous acid (HOCl) and other reactive oxygen species.[2][3] While essential

for host defense, excessive MPO activity can lead to oxidative stress, tissue damage, and

inflammation, contributing to the pathophysiology of diseases such as heart failure,

atherosclerosis, and chronic kidney disease.[2][4] MPO inhibitors aim to mitigate this

pathological activity.[3]
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Both AZD4831 and AZD5904 are mechanism-based irreversible inhibitors of MPO.[1][5] This

means they are initially oxidized by the MPO enzyme, which then leads to the formation of a

covalent bond with the enzyme's active site, permanently inactivating it.[1][6] This irreversible

action provides sustained target engagement.

Quantitative Data Comparison
The following tables summarize the available quantitative data for AZD4831 and AZD5904,

compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter AZD4831 AZD5904

MPO IC50 1.5 nM[4][7][8] 140 nM[9][10]

Selectivity over TPO >450-fold[4][7][8]
10-19 fold over LPO and

TPO[9]

Inhibition of PMA-stimulated

HOCl in human neutrophils
Not specified >90% inhibition at 1 µM[9]

Table 2: Pharmacokinetic Properties

Parameter AZD4831 AZD5904

Route of Administration Oral[6] Oral[9]

Elimination Half-life ~60 hours[6] Not specified

Plasma Protein Binding Not specified 44%[9]

Metabolism/Clearance Not specified Primarily renal clearance[9]

Blood-Brain Barrier

Penetration
Limited[4][7][8] Low[9]

Table 3: Clinical Development and Key Findings
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Aspect AZD4831 AZD5904

Primary Therapeutic Area of

Investigation

Heart Failure with Preserved

Ejection Fraction (HFpEF)[1]

Open for proposals in various

therapeutic areas (excluding

neuroscience and CVRM)[9]

Highest Phase of Development
Phase 2b/3 (ENDEAVOR trial)

[4][5]
Phase 1[5][9]

Key Clinical Findings

Phase IIa SATELLITE trial

showed a 69% reduction in

MPO activity in HFpEF

patients.[2] The drug was

generally well-tolerated.[2]

Administered to 181 healthy

volunteers in five Phase 1

studies. No overtly drug-

related adverse events were

identified.[9]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

scientific findings. Below are representative protocols based on the available literature.

MPO Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce MPO activity by 50%

(IC50).

Materials:

Purified human MPO

Hydrogen peroxide (H2O2)

Amplex Red reagent

Assay buffer (e.g., phosphate buffer)

Test compounds (AZD4831 or AZD5904)

Microplate reader
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Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a microplate, add the purified MPO enzyme to each well.

Add the different concentrations of the test compounds to the respective wells.

Incubate the enzyme and inhibitor for a specified period to allow for binding.

Initiate the enzymatic reaction by adding a solution containing H2O2 and Amplex Red.

Measure the rate of H2O2 consumption by monitoring the fluorescence of the reaction

product at the appropriate wavelength.

Calculate the percentage of MPO inhibition for each compound concentration relative to a

control with no inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

In Vivo MPO Activity Assessment in a Rat Model
(Zymosan-activated peritonitis)
This protocol assesses the in vivo efficacy of an MPO inhibitor.

Materials:

Sprague-Dawley rats

Zymosan A

Test compound (e.g., AZD5904)

Anesthesia

Peritoneal lavage buffer
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Assay for glutathione sulfonamide (a biomarker of MPO activity)

Procedure:

Administer the test compound to the rats via the desired route (e.g., oral gavage).

After a specified time, induce peritonitis by intraperitoneal injection of Zymosan A.

At a predetermined time point after zymosan injection, anesthetize the animals and collect

peritoneal fluid via lavage.

Process the peritoneal lavage fluid to measure the concentration of glutathione sulfonamide.

Compare the levels of the MPO-specific biomarker in treated versus untreated animals to

determine the in vivo inhibition of MPO activity.[9]
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Caption: MPO released from activated neutrophils utilizes H₂O₂ and Cl⁻ to produce HOCl.
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Caption: Mechanism-based inhibitors are oxidized by MPO, leading to covalent inactivation.
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Caption: A general workflow for the development of MPO inhibitors.
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AZD4831 and AZD5904 share the same fundamental mechanism of action as irreversible MPO

inhibitors. However, the available data highlight significant differences in their potency,

selectivity, and clinical development paths.

Potency and Selectivity: AZD4831 demonstrates substantially higher in vitro potency against

MPO, with an IC50 in the low nanomolar range, compared to the mid-nanomolar potency of

AZD5904.[4][7][8][9][10] Furthermore, AZD4831 exhibits a much greater selectivity for MPO

over the related thyroid peroxidase (TPO), a critical attribute for minimizing potential off-target

effects on thyroid function.[4][7][8][9]

Clinical Development: AZD4831 has progressed further in clinical trials, with an ongoing Phase

2b/3 study in patients with HFpEF.[4][5][11] The earlier Phase IIa SATELLITE trial provided

proof of target engagement in this patient population.[2] In contrast, AZD5904 has completed

Phase 1 studies in healthy volunteers and is available through AstraZeneca's Open Innovation

platform for further research in various disease areas.[5][9] This suggests that while AZD5904

established a safety profile, AZD4831 was prioritized for further development, likely due to its

superior potency and selectivity profile.

Therapeutic Implications: The focus of AZD4831 on HFpEF aligns with the growing body of

evidence implicating MPO-driven inflammation and oxidative stress in the pathophysiology of

this condition.[2][4] The broader availability of AZD5904 for research could facilitate the

exploration of MPO inhibition in a wider range of inflammatory and fibrotic diseases.

Conclusion
Both AZD4831 and AZD5904 are valuable research tools and potential therapeutic agents

targeting MPO. AZD4831 has emerged as a highly potent and selective MPO inhibitor with a

clear clinical development trajectory in cardiovascular disease. AZD5904, while less potent,

represents a well-characterized MPO inhibitor that can be utilized to investigate the role of

MPO in other disease contexts. The comparative data presented in this guide offer a

foundation for researchers to understand the nuances of these two important molecules and to

inform future drug development efforts in the field of MPO inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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